molecular formula C20H22N2O5 B5536289 8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5536289
M. Wt: 370.4 g/mol
InChI Key: KPKRVDQRERSIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.15287181 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Antimicrobial Applications

  • Chlorogenic Acid and Related Compounds : Studies have demonstrated the health-promoting properties of chlorogenic acid, a phenolic compound, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a nutraceutical for the prevention and treatment of metabolic syndrome and associated disorders highlights the potential for similar compounds to be used in health-related applications. Furthermore, chlorogenic acid's antimicrobial activity against a wide range of organisms suggests that related compounds might also find use as natural food preservatives or in the development of new antimicrobial agents (Jesús Santana-Gálvez et al., 2017).

Applications in Synthetic Chemistry and Materials Science

  • Conversion of Biomass to Furan Derivatives : The synthesis and application of furan derivatives from plant biomass, such as 5-Hydroxymethylfurfural (HMF), underscore the potential of related compounds in the production of sustainable chemicals, polymers, and fuels. This aligns with the exploration of specialized compounds for their utility in green chemistry and as feedstock for the chemical industry (V. M. Chernyshev et al., 2017).

Potential in Cosmetic and Pharmaceutical Formulations

  • Hydroxycinnamic Acids in Cosmeceuticals : The review on hydroxycinnamic acids and their derivatives emphasizes their multifunctional uses in cosmetics, suggesting potential applications for related compounds in anti-aging, anti-inflammatory, and skin protection formulations. Their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and UV protective effects make them promising candidates for the formulation of dietary supplements and functional foods, which could extend to similar novel compounds (Oludemi Taofiq et al., 2017).

Mechanism of Action

While the mechanism of action for “8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is not available, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been described as selective TYK2/JAK1 inhibitors .

Properties

IUPAC Name

8-(furan-2-carbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c23-18(17-7-4-13-26-17)21-10-8-20(9-11-21)15-22(19(24)27-20)12-14-25-16-5-2-1-3-6-16/h1-7,13H,8-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKRVDQRERSIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.